molecular formula C20H16Cl2N2O2 B14171631 2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenylacetohydrazide CAS No. 4630-52-8

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenylacetohydrazide

Cat. No.: B14171631
CAS No.: 4630-52-8
M. Wt: 387.3 g/mol
InChI Key: UJCITRBBDINQET-UHFFFAOYSA-N
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Description

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenyl groups, a hydroxy group, and a phenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide typically involves the reaction of 2,2-bis(4-chlorophenyl)acetic acid with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane): Known for its insecticidal properties.

    DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene): A metabolite of DDT with similar properties.

    DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane): Another metabolite of DDT with insecticidal properties.

Uniqueness

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-phenylacetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike DDT and its metabolites, this compound has a hydroxy and hydrazide group, which can participate in different types of chemical reactions and interactions, making it versatile for various applications.

Properties

CAS No.

4630-52-8

Molecular Formula

C20H16Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenylacetohydrazide

InChI

InChI=1S/C20H16Cl2N2O2/c21-16-10-6-14(7-11-16)20(26,15-8-12-17(22)13-9-15)19(25)24-23-18-4-2-1-3-5-18/h1-13,23,26H,(H,24,25)

InChI Key

UJCITRBBDINQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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